[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol
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Overview
Description
[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol: is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromine atom, a trifluoroethyl group, and a hydroxymethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the pyrazole ring can be achieved using bromine or a brominating agent such as N-bromosuccinimide.
Addition of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through a nucleophilic substitution reaction using a trifluoroethyl halide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dehalogenated products.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its unique structure.
Biological Probes: Used in the development of probes for studying biological processes.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Potential use in the development of new agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets. The trifluoroethyl group and the pyrazole ring are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde]: Similar structure but with an aldehyde group instead of a hydroxymethyl group.
[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole]: Lacks the hydroxymethyl group.
[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid]: Contains a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness: The presence of the hydroxymethyl group in [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol provides unique chemical reactivity and potential for further functionalization, making it distinct from its analogs.
Properties
IUPAC Name |
[4-bromo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2O/c7-4-1-12(3-6(8,9)10)11-5(4)2-13/h1,13H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQMCJLNJSRVMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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